2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine
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Overview
Description
The compound “2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine” is a complex organic molecule that contains a triazolopyrimidine core . This core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a naphthyridine ring system (a two-ring system similar to quinoline but with a nitrogen atom at the 2 and 8 positions), attached to a piperidine ring (a six-membered ring with one nitrogen atom) at the 4-position. This piperidine ring is further substituted at the 1-position with a 5-methyltriazolopyrimidine ring system .Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar triazolopyrimidine compounds . Additionally, further studies could be conducted to optimize its synthesis and to explore its physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various biological targets . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit the SARS-CoV-2 main protease (Mpro) , which plays a crucial role in viral replication.
Mode of Action
It’s known that similar compounds interact effectively with the active site amino acid residues of their targets . For example, in the case of SARS-CoV-2 Mpro, the inhibitors interact with crucial active site amino acid residues His41, Cys145, and Glu166 .
Biochemical Pathways
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have shown antifungal, antitubercular, and antibacterial activities , suggesting they may interfere with the biochemical pathways of these organisms.
Pharmacokinetics
It’s suggested that similar compounds may have poor cell permeability , which could impact their bioavailability.
Result of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated antitumor activity , suggesting they may induce cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
The 2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine molecule is known to interact with various enzymes, proteins, and other biomoleculesIt is believed that due to their structural similarities to nucleic bases, these compounds may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
Cellular Effects
Preliminary studies suggest that these compounds may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-13-11-17(26-19(23-13)21-12-22-26)25-9-6-14(7-10-25)16-5-4-15-3-2-8-20-18(15)24-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUYLSYQHVDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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